

Technical Guide: Physical Properties of 2,3-Difluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Difluorobenzene-1-sulfonyl chloride

Cat. No.: B1358079

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorobenzene-1-sulfonyl chloride, with the CAS number 210532-24-4, is a fluorinated aromatic sulfonyl chloride of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block for novel pharmaceutical candidates and other complex organic molecules stems from the reactivity of the sulfonyl chloride functional group, which allows for the facile introduction of the 2,3-difluorobenzene sulfonyl moiety. The fluorine atoms on the aromatic ring can significantly influence the compound's chemical reactivity, metabolic stability, and the biological activity of its derivatives. This document provides a concise overview of the known physical properties of **2,3-Difluorobenzene-1-sulfonyl chloride**, alongside generalized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of **2,3-Difluorobenzene-1-sulfonyl chloride** are crucial for its handling, storage, and application in synthetic chemistry. While experimentally determined data for some properties are not readily available in the public domain, predicted values based on computational models provide useful estimates.

Physical Property	Value	Source
Molecular Formula	$C_6H_3ClF_2O_2S$	--INVALID-LINK--[1]
Molecular Weight	212.60 g/mol	--INVALID-LINK--[1]
Predicted Boiling Point	~ 237.5 °C	--INVALID-LINK--[2]
Predicted Density	~ 1.580 g/cm ³	--INVALID-LINK--[3]
Melting Point	Data not available	
Solubility in Water	Low	--INVALID-LINK--[4]
Solubility in Organic Solvents	Data not available	

Experimental Protocols

The following are generalized experimental methodologies for the determination of the key physical properties of sulfonyl chlorides like **2,3-Difluorobenzene-1-sulfonyl chloride**.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Ensure the sample of **2,3-Difluorobenzene-1-sulfonyl chloride** is crystalline and dry. If necessary, pulverize a small amount of the solid using a mortar and pestle.

- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[5][6]

Boiling Point Determination

The boiling point is a key physical constant for a liquid.

Apparatus:

- Thiele tube or similar heating bath
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heat source (e.g., Bunsen burner)

Procedure:

- Place a small amount of liquid **2,3-Difluorobenzene-1-sulfonyl chloride** into a small test tube.
- Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
- Attach the test tube to a thermometer.

- Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.
- Heat the side arm of the Thiele tube gently.
- Observe the capillary tube. As the sample heats, a stream of bubbles will emerge from the open end of the capillary tube.
- When a steady stream of bubbles is observed, remove the heat source.
- The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the sample.^{[7][8]}

Solubility Determination

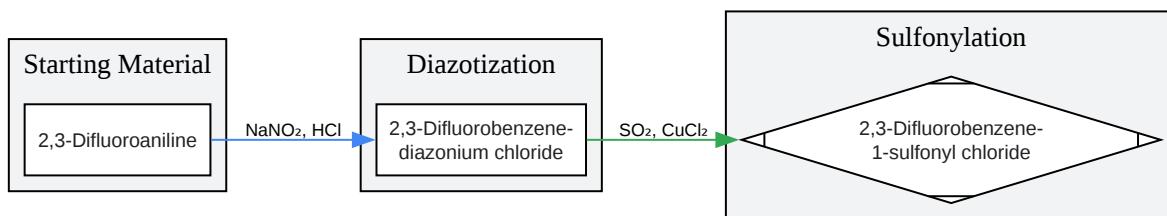
A qualitative assessment of solubility in various solvents is often sufficient for synthetic applications.

Apparatus:

- Small test tubes
- Vortex mixer (optional)
- A range of solvents (e.g., water, ethanol, acetone, dichloromethane, toluene)

Procedure:

- Place a small, measured amount of **2,3-Difluorobenzene-1-sulfonyl chloride** (e.g., 10 mg) into separate test tubes.
- Add a small volume (e.g., 1 mL) of a solvent to a test tube.
- Agitate the mixture, for example by using a vortex mixer, for a set period.
- Visually inspect the solution to determine if the solid has dissolved.
- If the solid dissolves, it is considered soluble in that solvent. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.

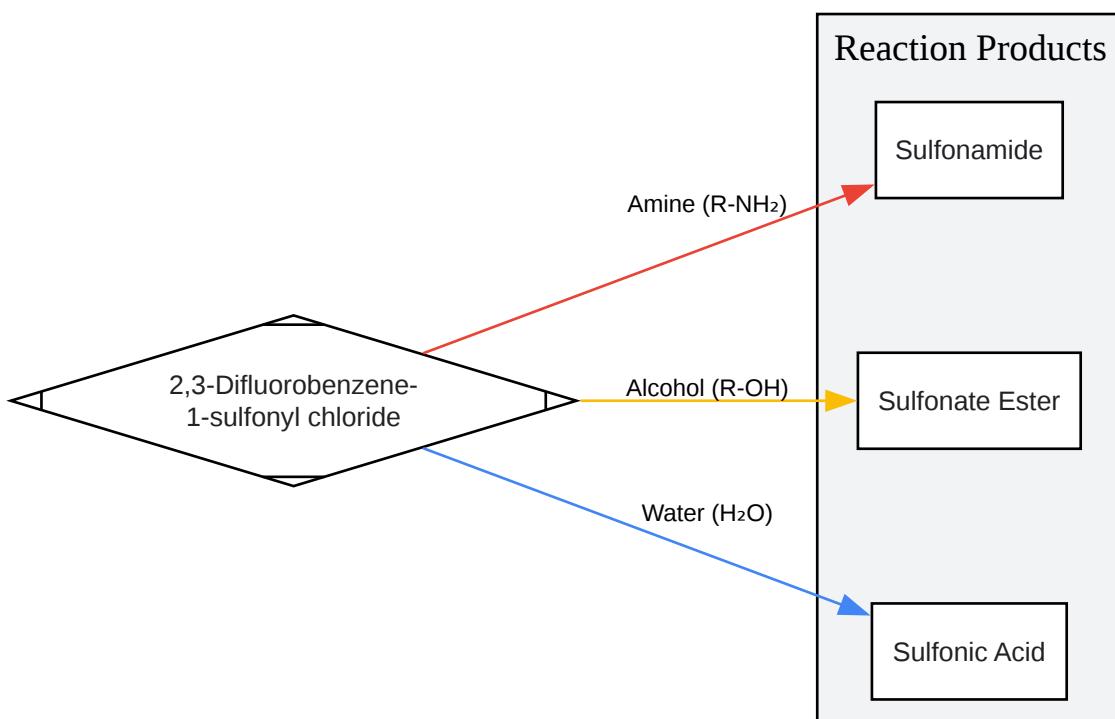

- It is important to note that sulfonyl chlorides can react with nucleophilic solvents like water and alcohols over time.[4]

Synthesis and Reactivity Overview

2,3-Difluorobenzene-1-sulfonyl chloride is a versatile reagent in organic synthesis, primarily due to the electrophilic nature of the sulfonyl chloride group.

Synthesis Pathway

A common method for the synthesis of aryl sulfonyl chlorides is through a Sandmeyer-type reaction, starting from the corresponding aniline.



[Click to download full resolution via product page](#)

Caption: Synthesis of **2,3-Difluorobenzene-1-sulfonyl chloride**.

Key Reactions

The sulfonyl chloride moiety is highly reactive towards nucleophiles, making it a valuable functional group for introducing the 2,3-difluorobenzene-sulfonyl group into various molecules.

[Click to download full resolution via product page](#)

Caption: Key reactions of **2,3-Difluorobenzene-1-sulfonyl chloride**.

Conclusion

2,3-Difluorobenzene-1-sulfonyl chloride is a valuable reagent with physical properties that are important to understand for its effective use in research and development. While some experimental data remains to be fully characterized in publicly accessible literature, the provided information and protocols offer a solid foundation for scientists working with this compound. Its reactivity profile opens up numerous possibilities for the synthesis of novel molecules with potential applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Difluorobenzene-1-sulfonyl chloride | C6H3ClF2O2S | CID 21869065 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-difluorobenzene-1-sulfonyl chloride | 210532-24-4 [amp.chemicalbook.com]
- 3. Buy 2,3-Difluorobenzene-1-sulfonyl chloride | 210532-24-4 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2,3-Difluorobenzene-1-sulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358079#physical-properties-of-2-3-difluorobenzene-1-sulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com